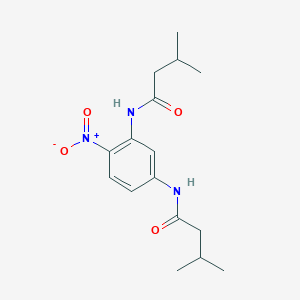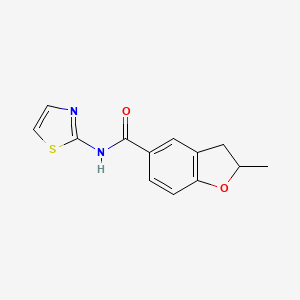
N,N'-(4-nitro-1,3-phenylene)bis(3-methylbutanamide)
説明
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and nucleophilic substitutions. For instance, synthesis approaches for phenylene derivatives often use dipolar cycloaddition of nitrile imines and nitrile oxides in the presence of chloramine-T, leading to compounds with pronounced antimicrobial activity (Lavanya et al., 2014). Another method involves a catalyst-free, four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles at room temperature, demonstrating an efficient approach to similar complex molecules (Jin et al., 2011).
Molecular Structure Analysis
Characterization techniques such as X-ray crystallography and spectroscopies (NMR, IR) are pivotal in understanding the molecular structure. For example, a bis(mu-hydroxo)diiron(III) complex related to nitro-phenyl derivatives has been characterized, revealing its potential for alkane hydroxylation reactions (Kurosaki et al., 2001).
Chemical Reactions and Properties
Reactions involving nitrophenylene derivatives can lead to various energetic materials. For instance, the synthesis of bis[3-(5-nitroimino-1,2,4-triazolate)]-based energetic salts demonstrates how the structural modification of nitrophenylene can result in materials with excellent detonation properties and thermal stability (Wang et al., 2010).
Physical Properties Analysis
The physical properties of compounds similar to "N,N'-(4-nitro-1,3-phenylene)bis(3-methylbutanamide)" are often determined by their molecular structure. For example, the study of bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine explored DNA binding, urease inhibition, and anti-brain-tumor activities, highlighting the compound's interactions and stability at various conditions (Arshad et al., 2023).
科学的研究の応用
Corrosion Inhibition
N,N'-(4-nitro-1,3-phenylene)bis(3-methylbutanamide) and similar compounds have been studied for their corrosion inhibiting properties on mild steel in acidic solutions. The efficiency of such compounds as corrosion inhibitors can reach up to 96.19%, depending on their structure. Their mode of action includes adsorption onto the metal surface, which follows the Langmuir adsorption isotherm. The protective layer formed by these inhibitors significantly reduces the corrosion rate of mild steel in environments like 1 M HCl, commonly used in industrial processes like pickling and descaling. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) studies confirmed the formation of a protective layer on the metal surface, demonstrating their potential as effective corrosion inhibitors (Singh & Quraishi, 2016).
Catalysis in Polymerization
Another area of research involving similar compounds focuses on catalysis in polymerization processes. Nickel(II) complexes, for instance, have been utilized to catalyze the polymerization of ethylene in dense carbon dioxide, producing high-molecular-weight polyethylene with strictly linear structures. The solubility of the catalyst in the CO2 medium is critical for the reaction's efficiency, highlighting the importance of the molecular design of these compounds. Such catalytic systems offer an environmentally friendly approach to polymer synthesis, utilizing CO2 as a solvent and potentially reducing the energy requirements and environmental impact of the polymerization process (Guironnet, Göttker-Schnetmann, & Mecking, 2009).
Material Science and Engineering
Further applications of compounds structurally related to N,N'-(4-nitro-1,3-phenylene)bis(3-methylbutanamide) include the development of new materials with advanced properties. For instance, polymers and complexes derived from these compounds have shown potential in creating materials with desirable optical and electronic properties. This includes the synthesis of polyphenylenes and related polymers with controlled microstructures, which are crucial for applications in electronics, photonics, and as materials with specific mechanical properties. The manipulation of the substituents and the polymerization conditions allows for the tuning of the material properties, including solubility, thermal stability, and electrical conductivity (Percec et al., 1995).
特性
IUPAC Name |
3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)7-15(20)17-12-5-6-14(19(22)23)13(9-12)18-16(21)8-11(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPRRXQOVLEANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)
![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
amino]methyl}phenol](/img/structure/B4007271.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)